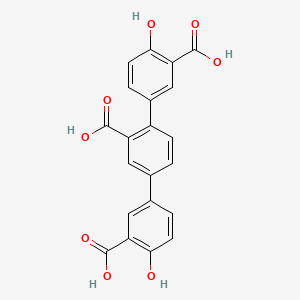
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure It is used in various chemical reactions and industrial applications due to its unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with a suitable chlorinating agent to form 2-ethoxyethoxymethyl chloride. This intermediate is then reacted with 3-methylbutane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with chlorinating agents and sulfonyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester.
Aplicaciones Científicas De Investigación
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various synthetic applications to modify or protect functional groups in complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyethyl acetate: Another compound with an ethoxy group but different functional groups and applications.
2-Methoxyethanol: A simpler compound with similar reactivity but different uses.
Uniqueness
2-((2-Ethoxyethoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. Its ability to act as a protecting group and its reactivity towards nucleophiles make it valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H21ClO4S |
|---|---|
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-14-5-6-15-7-10(9(2)3)8-16(11,12)13/h9-10H,4-8H2,1-3H3 |
Clave InChI |
ASDDWKJATSUVTE-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCC(CS(=O)(=O)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)










